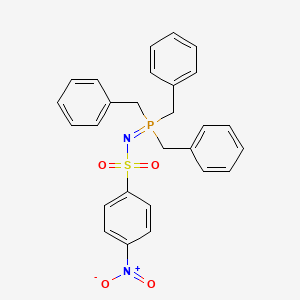

![molecular formula C22H25FN2O5S B3008896 5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide CAS No. 451481-79-1](/img/structure/B3008896.png)

5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

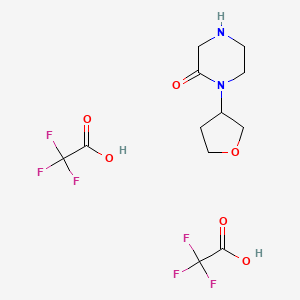

The compound contains a 1,4-dioxa-8-azaspiro[4.5]decane moiety, which is a type of spirocyclic compound (a compound with two or more rings that share a single atom) containing oxygen and nitrogen atoms . It also contains a sulfonyl group (-SO2-), a fluorobenzamide group, and an ethylphenyl group.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spirocyclic ring system and the various functional groups. The 1,4-dioxa-8-azaspiro[4.5]decane moiety would likely impart a three-dimensional structure to the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the fluorobenzamide group might undergo hydrolysis under certain conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like sulfonyl and fluorobenzamide would likely make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación

Antiviral and Antimicrobial Activities

Compounds structurally related to 5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide have been explored for their antiviral and antimicrobial properties. For instance, spirothiazolidinone derivatives, sharing a similar spiro[4.5]decane core, demonstrated significant activity against influenza A/H3N2 virus and human coronavirus 229E, showcasing the potential of this scaffold in antiviral drug development (Apaydın et al., 2020). Similarly, another study synthesized spiro thiazolinone heterocyclic compounds, revealing higher antimicrobial activities as the fusion of heterocyclic rings increases, further emphasizing the therapeutic potential of compounds with the spirocyclic structure (Patel & Patel, 2015).

Anticancer Applications

The spirocyclic framework is also being investigated for anticancer applications. A notable example is the study on fluorobenzamides containing thiazole and thiazolidine, which demonstrated promising antimicrobial analogs with potential anticancer properties, highlighting the versatility of the spirocyclic architecture in addressing a broad spectrum of diseases (Desai et al., 2013).

Anticonvulsant Properties

Research into spirocyclic derivatives has also extended into the realm of anticonvulsant properties. For example, a series of N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives were synthesized and demonstrated enhanced anticonvulsant activity when incorporating fluoro or trifluoromethyl substituents at the aryl ring, indicating the potential of spirocyclic compounds in epilepsy treatment (Obniska et al., 2006).

Sorption and Removal of Hazardous Materials

Additionally, the spirocyclic structure has been utilized in environmental science, particularly in the sorption and removal of hazardous materials. A Mannich base derivative of a spirocyclic compound was found to be an effective sorbent for azo dyes, demonstrating the utility of spirocyclic compounds beyond pharmaceutical applications and into environmental remediation (Akceylan et al., 2009).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-ethylphenyl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN2O5S/c1-2-16-5-3-4-6-20(16)24-21(26)18-15-17(7-8-19(18)23)31(27,28)25-11-9-22(10-12-25)29-13-14-30-22/h3-8,15H,2,9-14H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFJIAIHIAQMIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCC4(CC3)OCCO4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-N-[1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B3008813.png)

![2-[(2-Methoxyethyl)amino]-4-(3-methylphenyl)pyrimidine-5-carboxylic acid](/img/structure/B3008816.png)

![3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3008820.png)

![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)

![1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-[(furan-2-yl)methyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3008827.png)

![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B3008828.png)

![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3008833.png)

![3-hydroxy-7-methyl-1-[3-(3-methylphenoxy)propyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B3008834.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3008835.png)